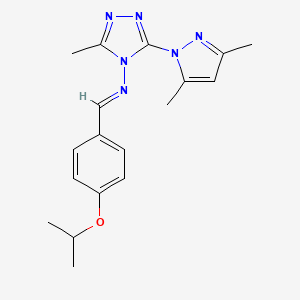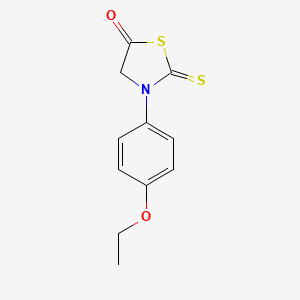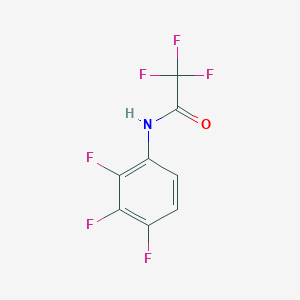![molecular formula C14H19BrN4 B5612560 (6-bromo-4-quinazolinyl)[2-(diethylamino)ethyl]amine](/img/structure/B5612560.png)
(6-bromo-4-quinazolinyl)[2-(diethylamino)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazoline derivatives involves nucleophilic substitution reactions, starting from key intermediates like anthranilic acid, leading to various substituted quinazolinones. For example, Alagarsamy et al. (2012) detailed the synthesis of novel quinazolin-4(3H)-ones as potential H1-antihistaminic agents, starting from anthranilic acid via a multistep synthesis to achieve the substitution with different amines (Alagarsamy et al., 2012). Similarly, Nowak et al. (2014) synthesized 6-aminobenzo[h]quinazolinones via Buchwald–Hartwig amination, starting from 6-bromobenzo[h]quinazolinones (Nowak et al., 2014).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the quinazoline ring system, which can undergo various substitutions to yield compounds with different properties. The molecular structure influences the compound's reactivity and potential interactions in biological systems.
Chemical Reactions and Properties
Quinazoline derivatives participate in a variety of chemical reactions, including cyclization and amination, to introduce various functional groups. For instance, Costa et al. (2004) reported the synthesis of quinazolin-2-ones via palladium-catalyzed oxidative carbonylation, demonstrating the versatility of quinazoline chemistry (Costa et al., 2004).
作用机制
安全和危害
未来方向
The future research directions for this compound would depend on its intended applications. If it shows promise in medicinal chemistry, for example, future work could involve further optimization of its structure, testing its biological activity, and eventually conducting preclinical and clinical trials .
属性
IUPAC Name |
N-(6-bromoquinazolin-4-yl)-N',N'-diethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN4/c1-3-19(4-2)8-7-16-14-12-9-11(15)5-6-13(12)17-10-18-14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRWLBQSLUPVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC=NC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5612495.png)
![8-[N-(4-fluorobenzyl)-N-methylglycyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5612512.png)

![4-{[(4-methoxybenzyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5612524.png)
![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5612532.png)
![N'-[4-(diethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5612537.png)
![1-(4-fluoro-3-methoxybenzyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5612544.png)
![1-ethyl-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5612547.png)
![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-1-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5612551.png)
![2-chloro-5-[5-(2,2-dicyanovinyl)-2-furyl]benzoic acid](/img/structure/B5612554.png)

![N-{2-[4-(4-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}urea](/img/structure/B5612573.png)